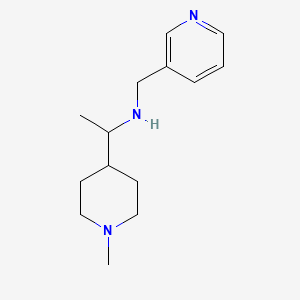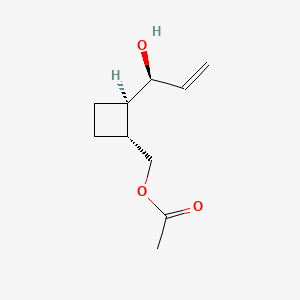
((1R,2R)-2-((S)-1-Hydroxyallyl)cyclobutyl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,2R)-2-((S)-1-Hydroxyallyl)cyclobutyl)methyl acetate is a complex organic compound featuring a cyclobutane ring, a hydroxyallyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which offer efficient and sustainable synthesis routes . These systems allow for precise control over reaction conditions, leading to high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of ((1R,2R)-2-((S)-1-Hydroxyallyl)cyclobutyl)methyl acetate may involve large-scale flow microreactor systems or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Flow microreactor systems are often preferred due to their efficiency and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
((1R,2R)-2-((S)-1-Hydroxyallyl)cyclobutyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyallyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The acetate ester can be reduced to the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyallyl group may yield aldehydes or ketones, while reduction of the acetate ester will produce the corresponding alcohol.
Scientific Research Applications
((1R,2R)-2-((S)-1-Hydroxyallyl)cyclobutyl)methyl acetate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ((1R,2R)-2-((S)-1-Hydroxyallyl)cyclobutyl)methyl acetate involves its interaction with specific molecular targets. The hydroxyallyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutyl methyl acetate: Lacks the hydroxyallyl group, resulting in different reactivity and applications.
(1R,2R)-2-((S)-1-Hydroxyethyl)cyclobutyl)methyl acetate: Similar structure but with an ethyl group instead of an allyl group, leading to different chemical properties.
Uniqueness
((1R,2R)-2-((S)-1-Hydroxyallyl)cyclobutyl)methyl acetate is unique due to the presence of both the hydroxyallyl group and the cyclobutane ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
[(1R,2R)-2-[(1S)-1-hydroxyprop-2-enyl]cyclobutyl]methyl acetate |
InChI |
InChI=1S/C10H16O3/c1-3-10(12)9-5-4-8(9)6-13-7(2)11/h3,8-10,12H,1,4-6H2,2H3/t8-,9+,10-/m0/s1 |
InChI Key |
QUVWYOMVPMYPJD-AEJSXWLSSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1CC[C@H]1[C@H](C=C)O |
Canonical SMILES |
CC(=O)OCC1CCC1C(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide](/img/structure/B14910440.png)


![4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid](/img/structure/B14910463.png)
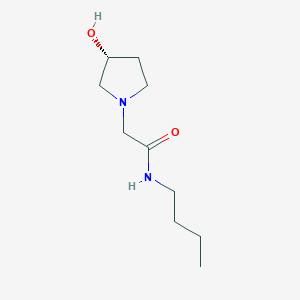
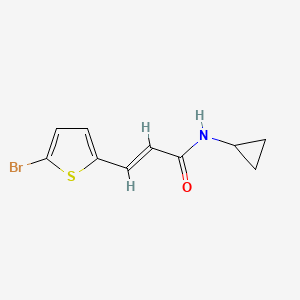
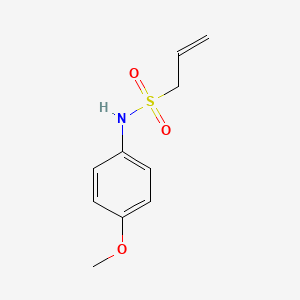


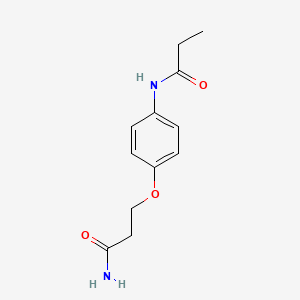
![7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B14910487.png)
![5H-pyrrolo[3,2-d]pyrimidin-7-amine](/img/structure/B14910491.png)

